Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
Overview
Description
Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a biphenyl moiety with a cyano substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl moiety, followed by the introduction of the cyano group. The amino group is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The biphenyl moiety can interact with hydrophobic regions of biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate: can be compared with other biphenyl derivatives, such as:
Uniqueness
The unique combination of functional groups in Ethyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate gives it distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and form specific interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-23(27)20-8-5-9-21(25)22(20)26-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,26H,2,15,25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJYCWDJBDKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576393 | |
Record name | Ethyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136285-69-3 | |
Record name | Ethyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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